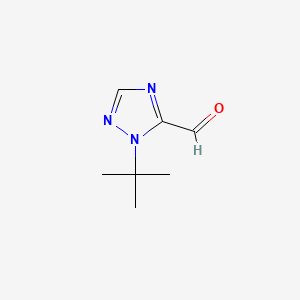
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group and an aldehyde functional group attached to the triazole ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the following steps:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes to form triazoles.
Oxidation or Hydrolysis: The resulting triazole is then subjected to oxidation or hydrolysis to yield the desired aldehyde.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde involves its ability to form covalent bonds with various molecular targets. For example, in protein modification, it reacts with the N-terminal amino group of proteins to form stable conjugates . This site-specific modification is facilitated by the unique reactivity of the aldehyde group and the triazole ring.
Comparaison Avec Des Composés Similaires
1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidene: Contains additional aryl groups and exhibits different reactivity and stability.
1-tert-butoxycarbonyl-1H-1,2,4-triazole: Contains a tert-butoxycarbonyl group instead of an aldehyde group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Propriétés
IUPAC Name |
2-tert-butyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)10-6(4-11)8-5-9-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPZIMGOURHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)

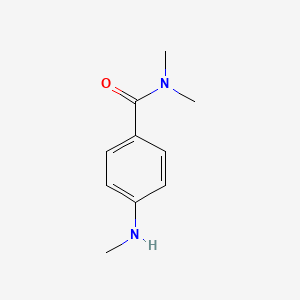
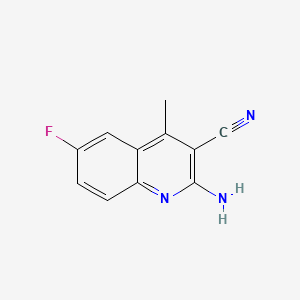
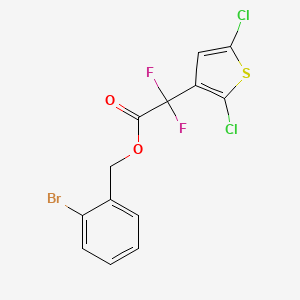
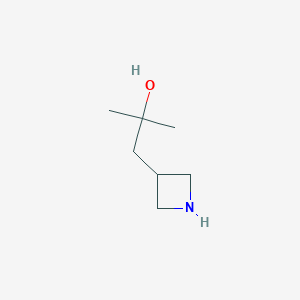
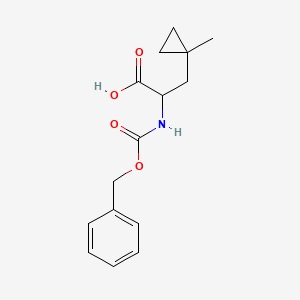
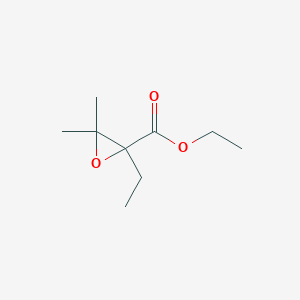
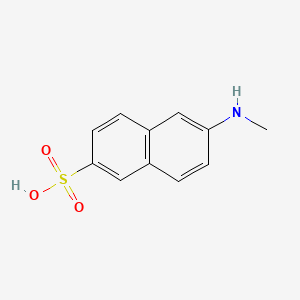
![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)

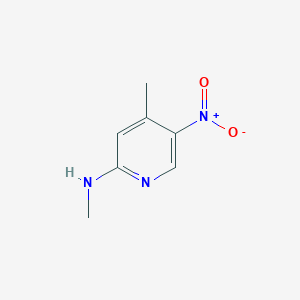
![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)
